molecular formula C26H22N4O2 B2859538 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291862-11-7

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2859538
CAS No.: 1291862-11-7
M. Wt: 422.488
InChI Key: CMOVLCNTTRWWHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection via suitable functional groups. The 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid derivative and a hydrazine . The phthalazin-1(2H)-one ring could be formed via a cyclization reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring could enhance its solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Anti-inflammatory Evaluation :Research conducted in 2010 found that derivatives of 1,3,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-, including compounds with structures similar to the specified chemical, were synthesized and tested for their anti-inflammatory activities. Some of these compounds demonstrated significant anti-inflammatory effects compared to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).

  • Antimicrobial and Anti-Proliferative Activities :A 2021 study synthesized N-Mannich bases of 1,3,4-oxadiazole, exhibiting antimicrobial activities against various pathogens including bacteria and the fungus Candida albicans. Some derivatives also showed potent anti-proliferative activity against several cancer cell lines, suggesting potential use in cancer treatment (Al-Wahaibi et al., 2021).

  • Antimicrobial Activity of Phthalazinone Derivatives :A study in 2012 synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives with a focus on their antimicrobial activity. These compounds, related to the specified chemical, were found to have potential as antimicrobial agents (El-Hashash et al., 2012).

  • Application in Polymer Synthesis :In 2008, aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were synthesized. These polymers, related to the chemical , demonstrated high thermal stability and could be used to create thin flexible films with electrical insulating properties (Hamciuc et al., 2008).

  • Synthesis of Novel Phthalazinone Derivatives :A 2011 study explored the synthesis of novel phthalazinone derivatives, starting from dimethyl homophthalate. This work represents a novel method for synthesizing phthalazinone derivatives, which could be structurally related to the specified compound (Mahmoud et al., 2011).

  • Sulfonated Polybenzimidazoles for Proton Exchange Membranes :Research in 2014 synthesized sulfonated 4-phenyl phthalazinone-based polybenzimidazoles, showing potential for use in proton exchange membranes due to their excellent thermal stability and electrical insulating properties (Liu et al., 2014).

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-4-18-10-13-20(14-11-18)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-32-25)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVLCNTTRWWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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